molecular formula C18H21NO3 B11836335 (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate

(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate

Cat. No.: B11836335
M. Wt: 299.4 g/mol
InChI Key: VLJXZOGRBCPROS-KRWDZBQOSA-N
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Description

(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate is an organic compound with a chiral center, making it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include using flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nucleophiles (OH⁻, CN⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction might yield an alcohol.

Scientific Research Applications

(S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-Methyl 2-(benzylamino)-3-(benzyloxy)propanoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral center and the combination of benzylamino and benzyloxy groups. This unique structure imparts specific chemical and biological properties that are valuable in various applications.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate

InChI

InChI=1S/C18H21NO3/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3/t17-/m0/s1

InChI Key

VLJXZOGRBCPROS-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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